1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine
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Overview
Description
1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoimidazole core with a dimethylaminopropyl group attached to the nitrogen atom, making it a versatile intermediate for synthesizing more complex molecules.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzoimidazole core. Subsequent alkylation introduces the dimethylaminopropyl group.
Industrial Production Methods: Large-scale synthesis often involves optimizing reaction conditions to increase yield and purity. This may include using catalysts, controlling temperature and pressure, and employing continuous flow reactors for efficiency.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Substitution reactions are common, where functional groups on the benzoimidazole ring or the dimethylaminopropyl chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation typically yields hydroxyl, carbonyl, or carboxyl groups.
Reduction can produce amines or alcohols.
Substitution reactions can lead to a wide range of derivatives, depending on the substituents used.
Mechanism of Action
Target of Action
Similar compounds such as cabergoline are known to act as dopamine receptor agonists .
Mode of Action
A related compound, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), is known to act as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . The carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
Similar compounds like edc are used in peptide synthesis and in the preparation of antibodies like immunoconjugates .
Pharmacokinetics
It’s worth noting that similar compounds like edc are water-soluble , which can influence their bioavailability and pharmacokinetics.
Result of Action
Similar compounds like edc are known to play a vital role in the immobilization of large biomolecules in association with n-hydroxysuccinimide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, EDC is sensitive to moisture and incompatible with strong acids, strong oxidizing agents, and moisture . Therefore, it’s crucial to store and handle such compounds properly to maintain their effectiveness.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in biochemical research, particularly in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC): Used in peptide synthesis and bioconjugation.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDAC HCl): Commonly used as a carboxyl activating agent in biochemical research.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide (EDC Methiodide): Another derivative used in biochemical applications.
Uniqueness: 1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its benzoimidazole core provides stability and reactivity, while the dimethylaminopropyl group offers flexibility in derivatization.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)14-12(16)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQGUCOQJCAODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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